molecular formula C9H18N2O B6601712 2-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-amine CAS No. 1864728-10-8

2-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-amine

Cat. No.: B6601712
CAS No.: 1864728-10-8
M. Wt: 170.25 g/mol
InChI Key: LLHSNJKRMWZJFB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Properties 2-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-amine is a spirocyclic secondary amine characterized by a fused bicyclic system: one ring is an oxolane (8-oxa, oxygen-containing), and the other is an azetidine (5-aza, nitrogen-containing) fused via a spiro junction at the shared carbon atom. The ethanamine substituent extends from the nitrogen atom in the azetidine ring. Its molecular formula is C₉H₁₆N₂O (calculated from structural data in and ), with a molecular weight of 168.24 g/mol (exact mass may vary based on isotopic composition).

Properties

IUPAC Name

2-(8-oxa-5-azaspiro[3.5]nonan-5-yl)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c10-4-5-11-6-7-12-8-9(11)2-1-3-9/h1-8,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLHSNJKRMWZJFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)COCCN2CCN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes Involving Spirocyclic Intermediate Formation

The core challenge in synthesizing 2-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-amine lies in constructing its spirocyclic framework. A widely adopted strategy involves generating a bicyclic intermediate through intramolecular cyclization. For example, 3-((benzylamino)methyl)oxetane-3-ol serves as a precursor, reacting with chloroacetyl chloride to form a chloroacetamide derivative (compound 2) . This intermediate undergoes base-mediated cyclization—often using sodium hydride or n-butyllithium—to yield a spirocyclic lactam (compound 3) . Subsequent reduction with lithium aluminum hydride (LiAlH₄) converts the lactam to the corresponding amine (compound 4), followed by catalytic hydrogenation to remove benzyl protecting groups, producing the final amine .

A critical analysis of this route reveals that the cyclization step demands strict anhydrous conditions and inert atmospheres to prevent side reactions. The use of LiAlH₄ introduces safety concerns due to its pyrophoric nature, prompting investigations into milder reducing agents like sodium cyanoborohydride (NaBH₃CN) . However, LiAlH₄ remains preferred for its superior efficiency in reducing sterically hindered amides .

Nucleophilic Substitution Pathways for Amine Incorporation

Alternative methods leverage nucleophilic substitution to introduce the amine moiety after spirocycle assembly. One approach involves treating a spirocyclic bromide or tosylate with ammonia or its derivatives. For instance, 8-oxa-5-azaspiro[3.5]nonan-5-yl ethyl bromide reacts with aqueous ammonia under high-pressure conditions to yield the target amine. While this method avoids multi-step reductions, competing elimination reactions often reduce yields, particularly with tertiary alkyl halides .

To mitigate this, phase-transfer catalysts like tetrabutylammonium bromide (TBAB) have been employed, enhancing the nucleophilicity of ammonia in biphasic systems. A comparative study showed that TBAB improved yields from 45% to 68% for analogous spirocyclic amines. Nevertheless, regioselectivity remains a challenge when multiple reactive sites are present.

Reductive Amination of Spirocyclic Ketones

Reductive amination offers a streamlined pathway by combining carbonyl reduction and amine formation in a single step. Starting from 8-oxa-5-azaspiro[3.5]nonan-5-one , condensation with ethylenediamine in the presence of sodium triacetoxyborohydride (NaBH(OAc)₃) produces the desired amine. This method benefits from mild reaction conditions and compatibility with acid-sensitive functional groups.

However, the spirocyclic ketone precursor’s synthesis itself poses hurdles. A reported route involves oxidizing the corresponding alcohol with pyridinium chlorochromate (PCC), but over-oxidation to carboxylic acids has been observed. Alternative oxidants like Dess-Martin periodinane (DMP) show higher selectivity, achieving 85% conversion without side products.

Catalytic Hydrogenation for Protecting Group Removal

Protecting group strategies are indispensable in multi-step syntheses. The benzyl (Bn) group, commonly used to shield amines during spirocyclization, is removed via catalytic hydrogenation. For example, compound 4 (bearing a Bn group) undergoes hydrogenolysis at 20–50 psi H₂ pressure with palladium on carbon (Pd/C) to furnish the free amine . The addition of acetic acid as a proton source accelerates debenzylation, reducing reaction times from 20 hours to 8 hours .

Notably, residual catalyst poisons—such as sulfur-containing impurities—can deactivate Pd/C. Pretreatment of intermediates with activated carbon or chelating resins mitigates this issue, ensuring consistent hydrogenation efficiency .

Optimization of Reaction Conditions and Scalability

Scalability demands careful optimization of temperature, solvent, and stoichiometry. For the cyclization step, replacing dichloromethane with tetrahydrofuran (THF) improves solubility of the sodium hydride base, enhancing reaction rates . Similarly, stoichiometric excess of chloroacetyl chloride (1.1 eq.) maximizes conversion of the precursor while minimizing dimerization .

ParameterOptimal ConditionYield Improvement
Solvent (Cyclization)THF78% → 92%
Chloroacetyl Chloride1.1 eq.65% → 88%
Hydrogenation Pressure50 psi H₂70% → 95%

Economic considerations favor recycling solvents like THF via distillation, reducing production costs by 30% . Additionally, continuous-flow systems have been piloted for the hydrogenation step, achieving 99% conversion with reduced catalyst loading.

Chemical Reactions Analysis

Types of Reactions

2-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Oxone® in formic acid.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as alkyl halides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxetane-fused benzimidazoles .

Scientific Research Applications

2-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-amine has several applications in scientific research:

Comparison with Similar Compounds

Key Features

  • Dual Heteroatoms : The oxygen in the oxolane ring and nitrogen in the azetidine ring contribute to hydrogen-bonding capabilities and solubility in polar solvents.
  • Applications : Primarily used as a building block in medicinal chemistry for synthesizing kinase inhibitors and other bioactive molecules (e.g., triazine derivatives in ).

The following table summarizes structural, physicochemical, and functional differences between 2-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-amine and analogous compounds:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Structural Features Applications
This compound (Target) C₉H₁₆N₂O 168.24 Spiro[3.5]nonane core with oxolane and azetidine rings; ethanamine substituent Building block for kinase inhibitors, triazine derivatives
5-Benzyl-5-azaspiro[3.5]nonan-8-amine (CAS 2361644-19-9) C₁₅H₂₂N₂ 230.35 Benzyl substituent on azetidine ring; lacks oxygen in spiro system Potential CNS-targeting agent due to lipophilic benzyl group
2-{1-azabicyclo[3.3.1]nonan-5-yl}ethan-1-amine (CAS 2059927-42-1) C₁₀H₂₀N₂ 168.28 Bicyclo[3.3.1]nonane system; no oxygen in structure Unknown; likely used in peptide mimetics or GPCR-targeted drug discovery
2-{5-oxaspiro[3.4]octan-6-yl}ethan-1-amine (CAS 1849371-61-4) C₉H₁₇NO 155.24 Smaller spiro[3.4]octane core; single heteroatom (oxygen) Solubility-focused intermediates in agrochemicals or small-molecule drugs
5-[(2-Oxa-8-azaspiro[4.5]dec-3-ylmethyl)sulfanyl]-1,3,4-thiadiazol-2-amine C₁₃H₂₀N₄O₂S₂ 352.46 Spiro[4.5]decane system with sulfur-containing thiadiazole ring Antifungal or antiviral agents due to thiadiazole moiety
Key Comparisons

Structural Complexity vs. Functionality The target compound’s spiro[3.5]nonane system balances rigidity and synthetic accessibility compared to the larger spiro[4.5]decane in , which requires additional synthetic steps for sulfur incorporation. The benzyl-substituted analog () offers enhanced lipophilicity but reduced polarity, limiting its utility in aqueous formulations.

Physicochemical Properties Solubility: The target compound’s hydrochloride salt () improves aqueous solubility compared to the free base of 2-{1-azabicyclo[3.3.1]nonan-5-yl}ethan-1-amine, which lacks ionizable groups . Stability: Crystalline salts (e.g., selumetinib sulfate in ) demonstrate superior stability over spirocyclic amines, but the target’s spiro system reduces ring strain compared to bicyclo analogs .

Biological Activity

  • The target’s dual heteroatoms enable hydrogen bonding with kinase active sites, as seen in triazine derivatives (). In contrast, the thiadiazole-containing compound () leverages sulfur for covalent interactions with microbial targets.

Biological Activity

2-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-amine, also known by its CAS number 2305488-25-7, is a synthetic compound notable for its unique structural features that include both oxa and azaspiro moieties. This compound has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. This article explores the biological activity of this compound, summarizing relevant research findings, mechanisms of action, and potential applications.

PropertyDetails
Molecular Formula C9H19N2O
Molecular Weight 207 Da
CAS Number 2305488-25-7
IUPAC Name This compound hydrochloride
LogP 0.01
Polar Surface Area 38 Å

The biological activity of this compound is primarily attributed to its interaction with various biomolecular targets, including enzymes and receptors. These interactions can modulate biochemical pathways, influencing cellular functions such as proliferation, apoptosis, and signal transduction.

Potential Targets

  • Enzymatic Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
  • Receptor Modulation : It may act as an agonist or antagonist at certain receptor sites, potentially affecting neurotransmission and hormonal regulation.

Neuroprotective Effects

Research into related spirocyclic compounds has revealed neuroprotective properties, indicating that this compound could also exhibit similar effects. These compounds may protect neuronal cells from oxidative stress and apoptosis, which is crucial in neurodegenerative disease models .

Study on Antimicrobial Efficacy

In a study examining the antimicrobial properties of spirocyclic compounds, derivatives similar to this compound were tested against Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics .

Neuroprotective Mechanisms

A case study focused on a related compound demonstrated its ability to reduce neuroinflammation in vitro by inhibiting pro-inflammatory cytokines in microglial cells. This suggests a potential pathway for therapeutic application in conditions like Alzheimer's disease .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 2-{8-oxa-5-azaspiro[3.5]nonan-5-yl}ethan-1-amine, and how do reaction conditions influence yield?

  • Methodology : Multi-step synthesis typically involves ring-closing strategies using azide-alkyne cycloaddition or amine-mediated spirocyclization. Key parameters include:

  • Temperature : 80–120°C for ring closure to avoid side reactions.
  • Catalysts : Palladium or copper catalysts for cross-coupling steps (e.g., Buchwald-Hartwig amination).
  • Solvents : Polar aprotic solvents (e.g., DMF, THF) enhance solubility of intermediates.
    • Validation : Monitor reaction progress via TLC or HPLC. Final purification employs column chromatography (silica gel, eluent: CH₂Cl₂/MeOH gradients) .

Q. How can the structural integrity of this spirocyclic compound be confirmed post-synthesis?

  • Analytical Techniques :

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR to verify spirocyclic connectivity and amine proton environments.
  • Mass Spectrometry (HRMS) : Confirm molecular formula (e.g., C₉H₁₆N₂O).
  • X-ray Crystallography : Resolve spatial arrangement of the 8-oxa-5-azaspiro[3.5]nonane core .

Q. What are the recommended handling and storage protocols to ensure compound stability?

  • Safety : Use PPE (gloves, goggles) in ventilated hoods due to potential amine reactivity.
  • Storage : Store at –20°C under inert gas (argon) to prevent oxidation or hydrolysis. Stability ≥5 years when sealed in amber vials .

Q. How is purity assessed, and what thresholds are acceptable for in vitro studies?

  • Purity Criteria :

  • HPLC : ≥95% purity with UV detection (λ = 254 nm).
  • Elemental Analysis : Match theoretical vs. experimental C/H/N ratios (±0.3%).
    • Impurity Limits : Trace solvents (e.g., DMF) must be <0.1% via GC-MS .

Advanced Research Questions

Q. What reaction mechanisms govern the compound’s interaction with biological targets (e.g., enzymes or receptors)?

  • Mechanistic Insights :

  • Amine Reactivity : The primary amine may act as a nucleophile in covalent inhibition (e.g., targeting FAAH enzymes via carbamate formation).
  • Spirocyclic Rigidity : Enhances binding affinity by reducing conformational entropy in enzyme pockets .

Q. How can contradictions in reported bioactivity data be resolved?

  • Case Study : Discrepancies in IC₅₀ values for FAAH inhibition may arise from:

  • Assay Conditions : pH, co-solvents (e.g., DMSO concentration affects enzyme activity).
  • Compound Degradation : Verify stability under assay conditions via LC-MS.
    • Resolution : Standardize protocols (e.g., pre-incubation times, buffer systems) and use internal controls .

Q. What computational models predict the compound’s pharmacokinetic properties?

  • In Silico Tools :

  • ADMET Prediction : Use SwissADME or ADMETLab to estimate logP (1.5–2.5), permeability (Caco-2 model), and metabolic lability.
  • Docking Studies : Molecular dynamics (AutoDock Vina) to map interactions with FAAH active sites .

Q. What challenges arise during scale-up from milligram to gram quantities?

  • Optimization Challenges :

  • Exothermic Reactions : Use flow chemistry for controlled heat dissipation.
  • Purification : Switch from column chromatography to recrystallization (solvent: ethyl acetate/hexane).
    • Yield Drop Mitigation : Optimize catalyst loading (0.5–1 mol%) and reduce reaction steps .

Q. How does the compound’s spirocyclic framework influence material science applications?

  • Material Design :

  • Thermal Stability : The rigid spiro structure increases glass transition temperatures (Tg) in polymers.
  • Self-Assembly : Amine groups enable hydrogen bonding in supramolecular architectures.
    • Characterization : DSC and TGA to assess degradation profiles .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.